m-PEG5-phosphonic acid
Overview
Description
m-PEG5-phosphonic acid: is a compound that consists of a polyethylene glycol (PEG) chain with five ethylene glycol units and a phosphonic acid group. The molecular formula of this compound is C11H25O8P, and its molecular weight is 316.29 g/mol . This compound is known for its hydrophilic properties, which make it highly soluble in aqueous media .
Mechanism of Action
Target of Action
m-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as this linker, connecting the E3 ligase ligand to the target protein ligand . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can have various molecular and cellular effects, depending on the specific function of the target protein.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-phosphonic acid typically involves the reaction of a PEG chain with a phosphonic acid derivative. One common method is the esterification of PEG with phosphonic acid, followed by hydrolysis to yield the free acid form . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: m-PEG5-phosphonic acid can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups on the PEG chain can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine derivatives.
Substitution: Halogenated or aminated PEG derivatives.
Scientific Research Applications
m-PEG5-phosphonic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
m-PEG3-phosphonic acid: Contains a shorter PEG chain with three ethylene glycol units.
m-PEG7-phosphonic acid: Contains a longer PEG chain with seven ethylene glycol units.
Uniqueness: m-PEG5-phosphonic acid is unique due to its optimal chain length, which provides a balance between solubility and stability. The five-unit PEG chain offers sufficient hydrophilicity while maintaining the structural integrity of the compound .
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDZLSRRJVKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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